molecular formula C12H15NO4 B5129212 N-(4-hydroxybenzoyl)valine

N-(4-hydroxybenzoyl)valine

Cat. No.: B5129212
M. Wt: 237.25 g/mol
InChI Key: YPGXLNKTTHNTDX-UHFFFAOYSA-N
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Description

N-(4-hydroxybenzoyl)valine is a chemically synthesized hybrid molecule designed for advanced research and development applications. This compound features a molecular structure integrating a 4-hydroxybenzoic acid moiety with the amino acid valine, making it a candidate for use in organic synthesis and as a building block in peptide mimetics. Researchers may employ this compound in the development of novel chemical entities, where its phenolic and carboxylic acid functional groups offer sites for further chemical modification and conjugation. The value of this compound lies in its potential to modulate the physicochemical properties of larger molecules, influencing characteristics such as solubility and bioavailability. In a research setting, it is strictly for laboratory use by qualified professionals. This product is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-hydroxybenzoyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-7(2)10(12(16)17)13-11(15)8-3-5-9(14)6-4-8/h3-7,10,14H,1-2H3,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGXLNKTTHNTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Synthesis

General Strategies for N-Acylation of Valine

The N-acylation of valine, a common transformation in peptide synthesis, can be accomplished through several established chemical strategies. These methods vary in their reagents, conditions, and efficiency, each with its own set of advantages and limitations.

Direct acylation typically involves the reaction of valine with a more reactive derivative of the carboxylic acid, most commonly an acyl chloride. A well-known method for this is the Schotten-Baumann reaction, where the acylation is performed in the presence of a base. researchgate.net For instance, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine has been synthesized by reacting L-valine with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride in a mixture of dichloromethane (B109758) and aqueous sodium hydroxide (B78521) solution at low temperatures. mdpi.com This approach is advantageous due to the high reactivity of acyl chlorides, often leading to high yields. However, the generation of hydrochloric acid as a byproduct necessitates the presence of a base to neutralize it, and the conditions must be carefully controlled to avoid side reactions and racemization of the chiral center in valine. researchgate.net

Another form of direct acylation involves heating the amino acid with the carboxylic acid at high temperatures, often above 160 °C, to drive off water and form the amide bond. This thermal condensation is a simpler approach but is often unsuitable for sensitive substrates due to the harsh conditions. nih.gov

To circumvent the often harsh conditions of direct acylation, a vast array of coupling reagents has been developed to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of valine. This is the most common strategy in modern peptide synthesis. nih.govsigmaaldrich.com

These reactions are typically carried out at room temperature in a suitable organic solvent. The choice of coupling reagent and additives is crucial for achieving high yields and preserving the stereochemical integrity of the amino acid. peptide.combachem.com

Key classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To minimize the risk of racemization, especially with chiral amino acids like valine, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. nih.govpeptide.com

Phosphonium Salts: Reagents such as BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP® (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient. sigmaaldrich.comarkat-usa.org They generate active esters in situ that readily react with amines.

Aminium/Uronium Salts: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular and effective coupling reagents, known for fast reaction times and low racemization rates, particularly when used with an additive like HOBt. sigmaaldrich.compeptide.com

A study on the coupling of Boc-protected valine demonstrated the efficacy of various coupling reagents, highlighting that a combination of EDC, DMAP, and a catalytic amount of HOBt can provide good yields. nih.gov

Table 1: Common Coupling Reagents for N-Acylation

Reagent Class Example Reagent(s) Common Additives Key Characteristics
Carbodiimides DCC, EDC HOBt, HOAt Widely used, cost-effective; byproduct of DCC is insoluble.
Phosphonium Salts BOP, PyBOP®, PyAOP Highly efficient, good for sterically hindered couplings.

Acid anhydrides are another class of acylating agents used for the N-acylation of amino acids. Acetic anhydride (B1165640), for example, is commonly used to prepare N-acetylated amino acids. bas.bggoogle.com The reaction is often performed in aqueous basic conditions or in acetic acid. bas.bggoogle.com

For the introduction of larger acyl groups, mixed anhydrides are a valuable tool. cdnsciencepub.comthieme-connect.de These are typically generated in situ by reacting the carboxylic acid (e.g., a protected amino acid) with an alkyl chloroformate, such as isobutyl chloroformate or ethyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM) at low temperatures. thieme-connect.de The resulting mixed anhydride is highly reactive and readily couples with the amino component. This method is a cornerstone of peptide synthesis, offering high yields and minimizing racemization when performed under carefully controlled conditions. thieme-connect.de The polymerization of valine-N-carboxyanhydride (Val-NCA) in the presence of fatty acids can also lead to acylated valine through a mixed anhydride intermediate. nih.gov

Synthesis of N-(4-hydroxybenzoyl)valine and its Isomers

The synthesis of this compound requires consideration of the phenolic hydroxyl group on the benzoyl moiety, which may require protection depending on the chosen synthetic route.

A direct approach to this compound involves the coupling of 4-hydroxybenzoic acid with valine or a valine ester. A common method for this is to use a peptide coupling reagent. For instance, N-benzoyl amino esters have been synthesized by reacting the corresponding benzoic acid derivative and amino acid methyl ester with EDAC as the coupling reagent in the presence of triethylamine (B128534) and DMAP. scielo.org.mxscielo.org.mx A similar strategy could be applied to 4-hydroxybenzoic acid and a valine ester, followed by hydrolysis of the ester to yield the final product.

Alternatively, a Schotten-Baumann type reaction can be employed using a derivative of 4-hydroxybenzoic acid. For this, 4-hydroxybenzoic acid would first be converted to 4-hydroxybenzoyl chloride. Due to the reactive nature of the hydroxyl group, it is often protected prior to the formation of the acid chloride. For example, the hydroxyl group can be protected as a silyl (B83357) ether. nih.gov The resulting protected benzoyl chloride can then be reacted with valine under basic conditions, followed by deprotection of the hydroxyl group to give this compound.

A different synthetic strategy leads to the isomeric N-(4-hydroxybenzyl)valine. This compound has been synthesized via reductive amination, where 4-hydroxybenzaldehyde (B117250) is reacted with valine in the presence of a reducing agent like sodium cyanoborohydride. nih.gov This study also detected trace amounts of the isomeric N-(2-hydroxybenzyl)valine in human blood samples. nih.gov The synthesis of N-(2-hydroxybenzoyl) derivatives of other amino acids has also been reported, suggesting that similar methods could be applied to valine. google.comnih.gov

Selective derivatization is crucial when other reactive functional groups are present in the molecule. In the context of synthesizing this compound, the primary challenge is the potential reactivity of the carboxylic acid group of valine and the hydroxyl group of 4-hydroxybenzoic acid during the N-acylation step.

To achieve selective N-acylation of valine, its carboxylic acid group is typically protected as an ester, for example, a methyl or ethyl ester. scielo.org.mxscielo.org.mx This prevents it from interfering with the amide bond formation. After the N-acylation is complete, the ester can be hydrolyzed under basic conditions to yield the final N-acyl amino acid. scielo.org.mxscielo.org.mx

Similarly, the phenolic hydroxyl group of 4-hydroxybenzoic acid may require protection, particularly if harsh reagents like thionyl chloride are used to prepare the acyl chloride. Common protecting groups for phenols include ethers (e.g., benzyl) or silyl ethers. nih.gov These groups can be removed under specific conditions (e.g., hydrogenolysis for benzyl (B1604629) ethers, fluoride (B91410) ion for silyl ethers) after the amide bond has been formed.

Synthesis of Structurally Related N-Acyl Valine Derivatives

The synthesis of N-acyl valine derivatives is a fundamental process in medicinal chemistry and materials science. These compounds serve as important building blocks and objects of study for their biological and structural properties.

The benzoylation of amino acids, including valine, is a common method for protecting the amino group during more complex synthetic sequences and for creating derivatives with specific properties. ijirset.com A widely used and classic method for this transformation is the Schotten-Baumann reaction. ijirset.commdpi.com This procedure typically involves the reaction of the amino acid with benzoyl chloride in the presence of a base.

A general procedure for synthesizing N-benzoyl-L-valine involves dissolving L-valine in an aqueous solution of sodium hydroxide (NaOH). semanticscholar.orgacs.org The mixture is cooled, and then benzoyl chloride and additional NaOH solution are added simultaneously. semanticscholar.orgacs.org After stirring, the reaction mixture is acidified, typically with hydrochloric acid (HCl), to a pH of 2-3, which causes the N-benzoyl-L-valine product to precipitate as a solid. semanticscholar.orgacs.org This method has been used to generate a series of benzoyl valine compounds with yields ranging from 52% to 95%. semanticscholar.orgacs.org

An alternative "green" approach utilizes polyethylene (B3416737) glycol (PEG-400) as a recyclable catalyst and solvent. ijirset.com In this method, the amino acid is dissolved in a saturated sodium bicarbonate solution, followed by the addition of PEG-400 and the substituted benzoyl chloride. ijirset.com The mixture is stirred and then worked up by pouring it over ice, which can produce high yields of the N-acyl derivative. ijirset.com

Compound NameStarting MaterialsSynthetic MethodReference
N-Benzoyl-L-valineL-Valine, Benzoyl chloride, NaOHSchotten-Baumann Reaction semanticscholar.orgacs.org
N-Benzoyl amino acidsAmino acid, Substituted Benzoyl chloride, PEG-400, NaHCO₃PEG-400 Catalyzed Reaction ijirset.com

The synthesis of N-substituted benzoyl valine derivatives allows for the introduction of various functional groups onto the benzoyl ring, enabling the fine-tuning of the molecule's properties. These syntheses often follow similar principles to the preparation of N-benzoyl valine, primarily involving the acylation of valine or its esters with a substituted benzoyl chloride.

One common strategy involves the coupling reaction between a benzoic acid derivative and a valine methyl ester. scielo.org.mx This can be achieved by first preparing the L-valine methyl ester hydrochloride by reacting L-valine with thionyl chloride in methanol (B129727). nih.govgoogle.com The resulting ester is then coupled with a substituted carboxylic acid using a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of a base such as triethylamine. scielo.org.mx

Another approach is the direct acylation of L-valine using a substituted benzoyl chloride under Schotten-Baumann conditions. For instance, the synthesis of 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid was accomplished by reacting L-valine with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride in a mixture of dichloromethane and aqueous NaOH. mdpi.com This method provides the desired N-acylated valine derivative in high yield. mdpi.com

The following table summarizes the synthesis of several N-substituted benzoyl valine derivatives.

Compound NameStarting MaterialsKey ReagentsYieldReference
N-(3,4-dimethoxybenzoyl)-L-valine methyl esterL-Valine methyl ester, 3,4-Dimethoxybenzoic acidEDC, DMAP, Et₃N75% scielo.org.mx
N-(4-methylbenzoyl)-L-valine methyl esterL-Valine methyl ester, 4-Methylbenzoic acidEDC, DMAP, Et₃N99% scielo.org.mx
2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acidL-Valine, 4-[(4-bromophenyl)sulfonyl]benzoyl chlorideNaOH, CH₂Cl₂94% mdpi.com
4-Hexyloxy-N-((S)-1-hydroxycarbamoyl-2-methyl-propyl)-benzamideL-Valine methyl ester, 4-Hexyloxybenzoic acidEDC, Hydroxylamine72% (final step) nih.gov

N-(4-hydroxybenzyl)valine (4-OHBn-Val) has been identified as a hemoglobin (Hb) adduct in human blood. nih.govnih.govacs.org Its synthesis and the elucidation of its formation pathways are key to understanding its origins as a biomarker. The structure of this adduct was confirmed by comparing analytical data from human samples with that of authentic standards prepared via chemical synthesis. nih.govnih.govacs.org

Two primary routes for the formation of the N-(4-hydroxybenzyl)valine adduct have been proposed, originating from two different precursor electrophiles: 4-quinone methide (4-QM) and 4-hydroxybenzaldehyde (4-OHBA). nih.govnih.govacs.orgmdpi.com

Formation from 4-Quinone Methide (4-QM): 4-QM is a reactive electrophile that can be formed from precursors like 4-cresol. nih.gov It reacts rapidly with the N-terminal valine of hemoglobin via a Michael addition to form the stable 4-OHBn-Val adduct. nih.gov However, 4-QM itself is unstable under physiological conditions. nih.gov For synthetic purposes, a stable precursor with protecting groups is often synthesized in a laboratory setting, which is then activated just before the reaction with valine. mdpi.com

Formation from 4-Hydroxybenzaldehyde (4-OHBA): An alternative pathway involves the reaction of 4-hydroxybenzaldehyde with the N-terminal valine. nih.govnih.govacs.org This reaction initially forms a reversible Schiff base adduct. nih.gov This intermediate can then be stabilized in the body via reduction to generate the same N-(4-hydroxybenzyl)valine adduct. nih.govnih.govacs.org NMR analysis has confirmed that the reaction between 4-OHBA and valine, followed by reduction, yields the identical 4-OHBn-Val adduct as the reaction with 4-QM. nih.gov

In addition to the 4-hydroxy isomer, trace amounts of the isomeric N-(2-hydroxybenzyl)valine (2-OHBn-Val) adduct have also been detected in human blood samples, suggesting the existence of corresponding precursors and formation pathways for this related adduct as well. nih.govnih.govacs.org

Chemical Reactivity and Mechanistic Studies

Reaction Pathways for Benzoyl Group Introduction onto Valine

The primary method for synthesizing N-benzoyl amino acids, including N-(4-hydroxybenzoyl)valine, is through the N-acylation of the parent amino acid. A common and effective method is the Schotten-Baumann reaction. mdpi.com This procedure involves the reaction of the amino acid, in this case, L-valine, with a benzoyl chloride derivative in the presence of a base. ontosight.aiacs.org

The general pathway can be described as follows:

L-valine is dissolved in a basic solution, such as aqueous sodium hydroxide (B78521) (NaOH), to deprotonate the amino group, making it a more potent nucleophile. acs.org

4-Hydroxybenzoyl chloride is then added, often simultaneously with additional base, to react with the nucleophilic amino group of valine. mdpi.comacs.org The reaction is typically performed at a reduced temperature (e.g., 0-5 °C) to control the exothermic reaction. acs.org

After the reaction period, the mixture is acidified to protonate the carboxyl group and precipitate the N-acylated product, which can then be isolated via filtration. acs.org

An alternative approach involves using benzoic anhydride (B1165640) and the corresponding amino acid in the presence of acetic acid. scielo.org.mx For more complex syntheses, peptide coupling reagents like EDAC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be employed to facilitate the formation of the amide bond between the amino acid and the benzoic acid derivative. scielo.org.mx

Table 1: Synthetic Pathways for N-Benzoylation of Valine

Method Reagents Key Conditions Reference
Schotten-Baumann Reaction L-valine, 4-hydroxybenzoyl chloride, NaOH Basic aqueous solution, low temperature (0-5°C) mdpi.comontosight.aiacs.org
Anhydride Method L-valine, Benzoic anhydride, Acetic acid Optimized literature methods scielo.org.mx

| Peptide Coupling | L-valine, Benzoic acid derivative, EDAC, DMAP | Dichloromethane (B109758) solvent | scielo.org.mx |

Derivatization for Analytical and Research Applications

Due to their polarity, amino acids and their derivatives often require chemical derivatization to enhance their volatility and improve chromatographic behavior for analysis by methods like Gas Chromatography-Mass Spectrometry (GC-MS). sigmaaldrich.com This process involves replacing active hydrogens on polar functional groups (such as -OH, -NH2, and -COOH) with nonpolar moieties. sigmaaldrich.com

Common derivatization techniques include:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens to form more stable and less moisture-sensitive tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com

Acylation: This can be used to modify amino groups.

Esterification: This targets carboxyl groups.

For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is employed to improve ionization efficiency and chromatographic separation. A wide array of reagents have been developed for pre-column derivatization, including:

o-Phthalaldehyde (OPA) jasco-global.com

Fluorescein (B123965) isothiocyanate (FITC) nih.govacs.org

9-fluorenylmethylchloroformate (FMOC-Cl) nih.gov

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) nih.gov

A notable application is the Fluorous-tagging based Identification of Reactive Electrophiles (FIRE) method, used for analyzing hemoglobin (Hb) adducts. In this technique, FITC is used to derivatize and cleave the N-terminal valine adduct from the protein, yielding a fluorescein thiohydantoin (FTH) derivative that can be readily analyzed by HPLC-ESI-MS/MS. nih.govacs.org While developed for N-terminal valine adducts, this principle highlights a powerful derivatization strategy for analysis in complex biological matrices. nih.gov

Adduct Formation and Characterization

In biological systems, electrophilic compounds can react with nucleophilic sites on proteins, such as the N-terminal valine of hemoglobin, to form covalent adducts. acs.orgnih.gov While this section focuses on the well-studied adduct N-(4-hydroxybenzyl (B1604629) )valine, its formation provides crucial mechanistic insights into the reactivity of related compounds. This adduct has been identified in human blood and is formed from the addition of a 4-hydroxybenzyl group to the N-terminal valine of hemoglobin. nih.govacs.orgnih.gov

Two primary reaction pathways have been proposed for the in vivo formation of N-(4-hydroxybenzyl)valine hemoglobin adducts. nih.govacs.orgmdpi.com

Michael Addition: This pathway involves the electrophile para-quinone methide (4-QM). 4-QM can undergo a Michael addition reaction with the nucleophilic α-amino group of the N-terminal valine in hemoglobin to form the N-(4-hydroxybenzyl)valine adduct directly. nih.govmdpi.com

Reductive Amination: The second route begins with 4-hydroxybenzaldehyde (B117250) (4-OHBA). This aldehyde reacts with the N-terminal valine to form a Schiff base (an imine). This initial adduct is reversible but can be stabilized in vivo through a reduction reaction, yielding the stable N-(4-hydroxybenzyl)valine adduct. nih.govacs.orgnih.gov

The formation of the N-(4-hydroxybenzyl)valine adduct is dependent on the presence of specific electrophilic precursors in the body. acs.orgnih.gov Humans can be exposed to these electrophiles through diet, the environment, or endogenous metabolic processes. nih.gov

The two key precursors identified are:

para-Quinone Methide (4-QM): A reactive electrophile that can be formed from various precursor compounds. It reacts rapidly with valine to form the adduct. nih.govacs.org

4-Hydroxybenzaldehyde (4-OHBA): This aldehyde can form a reversible Schiff base adduct with valine, which is subsequently stabilized by reduction. nih.govacs.org

Table 2: Comparison of Adduct Formation Pathways for N-(4-hydroxybenzyl)valine

Pathway Precursor Intermediate Reaction Type Stability Reference
Pathway 1 para-Quinone Methide (4-QM) None Michael Addition 4-QM is unstable under physiological conditions. nih.govacs.orgnih.gov

| Pathway 2 | 4-Hydroxybenzaldehyde (4-OHBA) | Schiff Base | Reductive Amination | Schiff base is reversible; reduced adduct is stable. | nih.govacs.orgnih.gov |

The stability of the formed adducts is a critical factor in their persistence and utility as biomarkers. epa.gov

The adduct formed from the reaction of 4-QM with valine is stable once formed. However, the precursor 4-QM is itself unstable under physiological conditions, primarily due to hydrolysis, which can limit its bioavailability for adduct formation. acs.orgnih.gov

The Schiff base formed between 4-hydroxybenzaldehyde and valine is inherently reversible. nih.govacs.org Its persistence depends on an in vivo reduction step, which converts it into a stable, irreversible secondary amine adduct. nih.gov Once this reduction occurs, the N-(4-hydroxybenzyl)valine adduct persists for the lifespan of the protein. epa.gov This stability allows it to serve as a cumulative biomarker of exposure to its precursors. epa.gov

Analytical Chemistry and Characterization Techniques

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are indispensable for isolating N-(4-hydroxybenzoyl)valine from complex mixtures and for ascertaining its purity. High-performance liquid chromatography, in particular, stands out for its efficiency and versatility.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-acyl amino acids like this compound. The method's high resolution and sensitivity make it ideal for both qualitative and quantitative assessments. Typically, reversed-phase HPLC (RP-HPLC) is employed, where a nonpolar stationary phase is used with a polar mobile phase.

For the analysis of amino acids and their derivatives, which are often polar and non-volatile, derivatization is a common strategy to enhance their detectability by UV or fluorescence detectors. nih.gov However, methods for the analysis of underivatized amino acids are also being developed. nih.gov In the context of this compound, which possesses a chromophore in the 4-hydroxybenzoyl group, direct UV detection is feasible.

A typical HPLC system for analyzing this compound would involve a C18 column and a gradient elution. For instance, a gradient could start with a high percentage of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and gradually increase the proportion of an organic solvent like acetonitrile (B52724). nih.gov The pH of the mobile phase can significantly impact the retention and separation of amino acids and their derivatives. nih.gov In one study, a gradient elution starting with 100% phosphate buffer (pH 7.4) and linearly increasing the acetonitrile concentration to 50% over 15 minutes was used for the separation of several amino acids. nih.gov The detection is commonly performed using a UV detector at a wavelength where the 4-hydroxybenzoyl moiety shows significant absorbance. researchgate.net

The purity of a synthesized or isolated sample of this compound can be determined by the presence of a single, sharp peak at a characteristic retention time under specific HPLC conditions. The area of this peak is proportional to the concentration of the compound, allowing for quantitative analysis.

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterValue
Column C18 reversed-phase
Mobile Phase A Phosphate buffer (e.g., 10 mM, pH 7.4)
Mobile Phase B Acetonitrile
Gradient Linear gradient from 100% A to 50% A / 50% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at ~250 nm
Temperature 25 °C

Chiral Separation of Valine Derivatives

Since valine is a chiral amino acid, this compound can exist as two enantiomers: N-(4-hydroxybenzoyl)-L-valine and N-(4-hydroxybenzoyl)-D-valine. Distinguishing between these enantiomers is crucial, particularly in pharmaceutical and biological contexts. Chiral HPLC is the premier technique for this purpose. phenomenex.com

Direct separation of enantiomers can be achieved using a chiral stationary phase (CSP). sigmaaldrich.com These phases are designed to interact differently with each enantiomer, leading to different retention times. For amino acid derivatives, polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used. sigmaaldrich.com For instance, teicoplanin-based CSPs have shown success in resolving underivatized amino acid enantiomers. sigmaaldrich.com

An alternative approach is pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. rsc.orgusp.org However, this adds complexity to the sample preparation. sigmaaldrich.com

For the chiral separation of valine derivatives, a Chiralcel OD-3R column has been successfully used to separate OPA (o-phthalaldehyde) adducts of D- and L-valine. rsc.org The mobile phase in chiral separations often consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer, with the exact composition and pH being critical for achieving optimal resolution. sigmaaldrich.com

Table 2: Example Conditions for Chiral HPLC Separation of Valine Derivatives

ParameterValue
Column Chiralcel OD-3R
Mobile Phase Acetonitrile/Water mixture
Detection UV or Fluorescence
Flow Rate Typically 0.5 - 1.0 mL/min
Temperature Controlled room temperature

Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

While chromatography is excellent for separation, spectroscopic techniques are essential for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

In the ¹H NMR spectrum of a related compound, N-(4-hydroxybenzyl)valine, the signals for the valine moiety's protons appear at distinct chemical shifts. nih.gov For instance, the methyl protons of the isopropyl group typically appear as doublets in the upfield region (around 0.7-0.8 ppm). nih.gov The methine proton of the isopropyl group and the alpha-proton of the valine backbone would appear as multiplets at different chemical shifts. nih.gov The aromatic protons of the 4-hydroxybenzoyl group would be observed in the downfield region, typically between 6.5 and 8.0 ppm, often as a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene (B151609) ring. nih.govorganicchemistrydata.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be used to establish the connectivity between protons, confirming the structure of the valine and benzoyl moieties. duke.edu

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton(s)Predicted Chemical Shift (ppm)Multiplicity
Valine -CH(CH₃)₂~0.9 - 1.1Doublet
Valine -CH(CH₃)₂~2.1 - 2.3Multiplet
Valine α-CH~4.4 - 4.6Doublet of doublets
Aromatic H (ortho to OH)~6.8 - 7.0Doublet
Aromatic H (ortho to C=O)~7.7 - 7.9Doublet
Amide N-H~8.0 - 8.5Doublet
Phenolic O-HVariableSinglet

Note: Predicted values are illustrative and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information through its fragmentation pattern. libretexts.org When this compound is analyzed by MS, it is first ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to further fragmentation. The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the amide bond, leading to the formation of a 4-hydroxybenzoyl cation and a fragment corresponding to the valine moiety. In a study of a similar compound, N-(4-hydroxybenzyl)valine, major MS/MS fragments were observed at m/z values corresponding to specific structural components. nih.gov

Table 4: Expected Mass Spectrometry Data for this compound

Ionm/z (Expected)Description
[M+H]⁺224.10Protonated molecular ion
[M-H]⁻222.09Deprotonated molecular ion
Fragment 1121.034-hydroxybenzoyl cation
Fragment 2104.07Valine-related fragment

Note: The exact m/z values may vary slightly depending on the instrument's calibration and resolution.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Signatures

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. itwreagents.com The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3200-3500 cm⁻¹ would correspond to the O-H stretching of the phenolic group and the N-H stretching of the amide. A strong absorption around 1650 cm⁻¹ would be indicative of the amide I band (C=O stretching), and another band around 1540 cm⁻¹ would correspond to the amide II band (N-H bending and C-N stretching). The C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to electronic transitions within the molecule. drawellanalytical.com The UV-Vis spectrum of this compound is dominated by the absorption of the 4-hydroxybenzoyl chromophore. It would be expected to show a strong absorption maximum (λ_max) in the UV region, likely around 250-280 nm, due to the π → π* transitions of the aromatic ring and the carbonyl group. The exact position and intensity of the absorption can be influenced by the solvent. researchgate.net

Table 5: Key Spectroscopic Signatures for this compound

TechniqueWavenumber/WavelengthAssignment
IR ~3200-3500 cm⁻¹ (broad)O-H (phenol) & N-H (amide) stretch
IR ~1650 cm⁻¹C=O (amide I) stretch
IR ~1540 cm⁻¹N-H bend & C-N stretch (amide II)
UV-Vis ~250-280 nmπ → π* transition (aromatic ring/carbonyl)

Quantitative Analysis Methodologies for this compound

The accurate quantification of this compound and its derivatives is crucial for understanding its role in various biological and chemical systems. Methodologies for quantitative analysis primarily rely on chromatographic techniques, often coupled with derivatization to enhance detection sensitivity and selectivity.

Development of Assays for this compound and Derivatives

The development of assays for this compound has been notably driven by its discovery as a hemoglobin (Hb) adduct in human blood. scielo.org.mxnih.gov This has spurred the creation of sophisticated analytical methods capable of detecting and quantifying the compound at low concentrations in complex biological matrices.

A prominent assay for this compound involves its analysis as an adduct to the N-terminal valine of hemoglobin. scielo.org.mxnih.gov This method utilizes liquid chromatography-high-resolution mass spectrometry (LC-HRMS) for structural confirmation and quantification. nih.gov In a specific application, the adduct was quantified in human blood samples, with average concentrations estimated at 380 ± 160 pmol/g Hb. scielo.org.mxnih.gov The assay's robustness is enhanced by the synthesis of authentic reference standards, which allows for accurate comparison of mass, HPLC retention time, and MS/MS fragmentation patterns. scielo.org.mxnih.gov

While specific immunoassays for this compound are not extensively documented in current literature, the principles of immunoassay development for small molecules could be applied. nih.govnih.goviaea.orgresearchgate.net This would involve synthesizing an immunogen by conjugating this compound or a derivative to a carrier protein to elicit an antibody response. iaea.orgd-nb.info The resulting antibodies could then be used to develop competitive immunoassays, such as ELISA or radioimmunoassay, for high-throughput screening. nih.govnih.gov The success of such an assay would depend on the specificity and affinity of the generated antibodies. nih.gov

Furthermore, the synthesis of various N-benzoyl amino acid derivatives, including those of valine, provides a foundational platform for developing a broader range of analytical assays. scielo.org.mxscielo.org.mxnih.govijirset.com These synthetic compounds can serve as certified reference materials for method validation and calibration, ensuring the accuracy and reproducibility of quantitative measurements.

Table 1: Chromatographic Methods for the Analysis of N-Acyl Amino Acids

Analytical MethodAnalyteDerivatization ReagentDetection MethodKey FindingsReference
RP-HPLCγ-Aminobutyric acid (GABA)Benzoyl chlorideUV-PDADeveloped a rapid and specific method for GABA estimation in rat brain tissue. The N-benzoyl GABA derivative was stable for 2 months. researchgate.netakjournals.com
LC-HRMSN-(4-hydroxybenzyl)valineNone (direct analysis)MS/MSFull characterization and quantification of the adduct in human hemoglobin. nih.gov
RP-LCN-acyl amino acid surfactants2,4′-dibromoacetophenoneUV/Vis and MSMethod developed for the analysis of weak anionic surfactants based on N-acyl amino acids. mdpi.com

Pre- and Post-Column Derivatization Strategies for Detection

Due to the fact that many amino acids lack a strong chromophore or fluorophore, derivatization is a common strategy to enhance their detection by UV-Visible or fluorescence detectors. shimadzu.comactascientific.com This can be performed either before the sample is introduced to the chromatography column (pre-column) or after separation (post-column).

Pre-Column Derivatization

In pre-column derivatization, the analyte is chemically modified before injection into the HPLC system. shimadzu.comactascientific.com This approach offers several advantages, including the potential for higher sensitivity and the ability to use a wider range of reagents. shimadzu.com The resulting derivatives often have improved chromatographic properties, allowing for better separation on common stationary phases like C18. shimadzu.com

For N-acyl amino acids like this compound, derivatization can target the carboxylic acid group. For instance, a method for analyzing N-acyl amino acid surfactants involved derivatization with 2,4′-dibromoacetophenone to form 4′-bromophenacyl esters, which are suitable for spectrophotometric detection. mdpi.com

Common reagents for derivatizing the amino group of amino acids include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. actascientific.comactascientific.comlcms.cz

9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. lcms.cz

Phenyl Isothiocyanate (PITC): Reacts with amino acids to form phenylthiocarbamoyl (PTC) derivatives that can be detected by UV absorbance. actascientific.com

Dansyl Chloride: Reacts with primary and secondary amino groups to yield fluorescent derivatives. actascientific.com

Benzoyl Chloride: Has been successfully used for the pre-column derivatization of γ-aminobutyric acid (GABA), creating an N-benzoyl GABA derivative that is UV-active and stable, allowing for reliable quantification by RP-HPLC. researchgate.netakjournals.comresearchgate.net This approach is particularly relevant for this compound, as it demonstrates the utility of benzoylation for enhancing the detectability of amino acids. researchgate.netakjournals.com

A key consideration in pre-column derivatization is the potential for interference from excess reagent or byproducts, which must be chromatographically separated from the analyte of interest. shimadzu.com

Post-Column Derivatization

In post-column derivatization, the derivatizing reagent is introduced to the column effluent after the analytes have been separated. shimadzu.comactascientific.com This method is advantageous because it is less susceptible to matrix effects and artifacts from the derivatization of other sample components. shimadzu.com The reproducibility of post-column derivatization is often excellent, making it suitable for routine analyses. shimadzu.com

Common reagents used in post-column derivatization for amino acids include:

Ninhydrin: A classic reagent that reacts with most amino acids to produce a deep purple color (Ruhemann's purple), which can be detected by visible-light absorption. shimadzu.comactascientific.comactascientific.com

o-Phthalaldehyde (OPA): Also used in post-column derivatization to form fluorescent products with primary amino acids. shimadzu.comactascientific.comactascientific.com

A limitation of post-column derivatization is that the reagent itself should not be detectable under the chosen conditions, as it is continuously flowing to the detector. shimadzu.com Furthermore, the reaction must be rapid and completed within the time it takes for the analyte to travel from the mixing tee to the detector. actascientific.com

Table 2: Common Derivatization Reagents for Amino Acid Analysis

ReagentDerivatization TypeTarget Functional GroupDetection MethodReference
Benzoyl chloridePre-columnAmino groupUV akjournals.comresearchgate.net
o-Phthalaldehyde (OPA)Pre- and Post-columnPrimary amino groupFluorescence actascientific.comactascientific.com
9-Fluorenylmethyl Chloroformate (FMOC)Pre-columnPrimary and secondary amino groupsFluorescence lcms.cz
Phenyl Isothiocyanate (PITC)Pre-columnAmino groupUV actascientific.com
NinhydrinPost-columnAmino groupVisible Absorbance actascientific.comactascientific.com
2,4′-dibromoacetophenonePre-columnCarboxylic acid groupUV/Vis mdpi.com

Biochemical Interactions and Mechanistic Insights

Evaluation of Biological Activities In Vitro and In Silico

While direct and extensive biological activity profiling for N-(4-hydroxybenzoyl)valine is limited in publicly available research, studies on structurally related compounds provide valuable insights into its potential bioactivities. These related molecules, which share either the N-acyl-valine backbone or the 4-hydroxybenzoyl moiety, have been evaluated for various biological effects.

Investigations into compounds structurally analogous to this compound have revealed notable antimicrobial properties. For instance, a series of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which share the N-benzoyl-L-valine core, were synthesized and tested for their action against various bacterial and fungal strains. mdpi.compsecommunity.org These studies aim to enhance the lipophilic character of the molecules to potentially improve antimicrobial efficacy. mdpi.compsecommunity.org

The precursor molecule, 4-hydroxybenzoic acid, has also been identified as an antimicrobial substance. It has shown inhibitory effects against both gram-positive and some gram-negative bacteria, with 50% inhibition of growth (IC50) concentrations around 160 µg/ml for sensitive strains. nih.gov Furthermore, peptides rich in amino acids like valine have been designed and synthesized to evaluate their antimicrobial potential, indicating that the valine residue can be a key component of antimicrobial structures. nih.gov

Compound/ClassTarget OrganismsObserved ActivityReference
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivativesGram-positive bacteria (e.g., Enterococcus faecium), Fungal strainsShowed promising antimicrobial and antibiofilm potential, particularly against Gram-positive pathogens. mdpi.compsecommunity.org
4-Hydroxybenzoic acidGram-positive and some Gram-negative bacteriaIC50 concentration of 160 µg/ml against sensitive bacteria. nih.gov
Arginine- and Valine-Rich PeptidesGram-negative and Gram-positive bacteria (e.g., E. coli)Activity is dependent on chain length; some peptides showed MICs ranging from 4 to 8 μg/ml. nih.gov

The antioxidant potential of this compound can be inferred from its constituent parts and related molecules. The 4-hydroxybenzoyl group is a phenolic moiety, and such structures are well-known for their antioxidant capabilities due to their ability to act as hydrogen donors and scavenge free radicals. nih.govresearchgate.net Studies on lanthanide complexes with a hydrazone derived from 4-hydroxybenzoyl hydrazine (B178648) showed good antioxidant activity against hydroxyl and superoxide (B77818) radicals. researchgate.net

The valine component may also contribute to antioxidant effects. Research has shown that valine can improve mitochondrial function and protect against oxidative stress by reducing mitochondrial reactive oxygen species (ROS) production. nih.gov Furthermore, peptides containing valine, particularly in combination with hydrophobic or aromatic amino acids, have demonstrated significant free radical scavenging activity. jmb.or.krmdpi.com This suggests that the combination of a phenolic acid with valine could result in a molecule with notable antioxidant properties. In studies of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, antioxidant effects were evaluated using DPPH, ABTS, and ferric reducing power assays, revealing promising potential for some of the analogs. psecommunity.org

Compound/ClassAssay MethodKey FindingsReference
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivativesDPPH, ABTS, Ferric Reducing PowerDemonstrated antioxidant potential, contributing to their biological profile. psecommunity.org
ValineIn vitro cell studies (C2C12 cells)Reduced mitochondrial ROS production and protected against H₂O₂-induced oxidative stress. nih.gov
Ln(III) complexes with 7-methoxychromone-3-carbaldehyde-(4'-hydroxy) benzoyl hydrazoneHydroxyl and Superoxide Radical ScavengingThe compounds exhibited good antioxidant activities against the tested radicals. researchgate.net
Casein-derived peptides (containing valine)Keap1-Nrf2 pathway in HepG2 cellsPeptides with valine at the N-terminus showed strong antioxidant capacity. jmb.or.kr

The structure of this compound suggests it could interact with various enzymes. The valine residue itself is a known feedback inhibitor of certain enzymes in amino acid biosynthesis pathways, such as acetohydroxy acid synthase (AHAS), a key enzyme in the synthesis of branched-chain amino acids. researchgate.net This inhibition is a crucial regulatory mechanism in microorganisms and plants. researchgate.net

Furthermore, derivatives of 4-hydroxybenzaldehyde (B117250), a precursor to the 4-hydroxybenzoyl moiety, have been synthesized and evaluated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov Some of these derivatives showed more potent inhibition than the parent compound. nih.gov Enzymes that process structurally similar substrates, such as 4-hydroxybenzoyl-CoA reductase from the xanthine (B1682287) oxidase family, are also of interest. nih.gov This enzyme catalyzes the reductive dehydroxylation of 4-hydroxybenzoyl-CoA, a key step in the anaerobic metabolism of phenolic compounds. nih.gov While not direct inhibition, this highlights that enzymes in certain families are adapted to bind the 4-hydroxybenzoyl scaffold.

Compound/ClassTarget EnzymeNature of InteractionReference
4-Hydroxybenzaldehyde derivativesMushroom TyrosinaseNon-competitive inhibition, with some derivatives showing IC50 values in the micromolar range. nih.gov
ValineAcetohydroxy acid synthase (AHAS)Feedback inhibitor, regulating branched-chain amino acid biosynthesis. researchgate.net
HIBCH (3-hydroxyisobutyryl-CoA hydrolase)Valine Catabolism EnzymeInhibition of this enzyme, part of the valine degradation pathway, has been explored as a cancer therapy strategy. nih.gov

Structure Activity Relationship Sar Studies of N Acylated Valine Derivatives

Impact of Aromatic Ring Substitutions on Activity

The nature and position of substituents on the aromatic ring of N-acyl valine derivatives play a crucial role in determining their biological efficacy. While direct SAR studies on N-(4-hydroxybenzoyl)valine are limited, research on analogous N-benzoyl-valine compounds provides valuable insights into the effects of these modifications, particularly in the context of antifungal and antimicrobial activities.

The introduction of substituents to the benzoyl moiety can significantly alter the lipophilicity and electronic properties of the molecule, thereby affecting its interaction with biological targets. For instance, in a series of N-benzoyl-L-valine methyl esters evaluated for antifungal activity, an increase in the number of methyl groups on the aromatic ring led to an improvement in activity against Fusarium temperatum and Aspergillus fumigatus. This enhancement is likely attributable to an increase in the compound's lipophilicity, a key factor for bioavailability and cell membrane penetration. scielo.org.mx

Conversely, the introduction of methoxy (B1213986) groups at positions 3 and 4 of the benzoyl ring in N-(3,4-dimethoxybenzoyl)-L-valine methyl ester resulted in the lowest antifungal activity within the tested valine ester derivatives, suggesting that increased polarity or specific electronic effects at these positions are detrimental to activity. scielo.org.mx

In a different series of compounds, specifically N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine derivatives, modifying the aromatic ring by replacing a chlorine atom with a more lipophilic bromine atom was investigated to enhance antimicrobial and antibiofilm properties. mdpi.com This highlights a strategy where increasing the lipophilic character of the aromatic substituent, while maintaining its electronic effects, is pursued to improve biological performance. mdpi.com Furthermore, studies on other N-acyl amino acids have shown that electron-withdrawing groups, such as nitro groups, can confer potent antibacterial activities. nih.gov

These findings collectively suggest that the 4-hydroxy group on this compound is a key site for modification. Its substitution with groups that modulate lipophilicity and electronic distribution—such as halogens, alkyl, or nitro groups—could significantly impact the compound's biological profile.

Table 1: Effect of Aromatic Ring Substitution on Antifungal Activity of N-Benzoyl-L-Valine Methyl Esters

Compound Aromatic Substitution Activity vs. F. temperatum Activity vs. A. fumigatus
N-Benzoyl-L-valine methyl ester None Moderate Low
N-(4-methylbenzoyl)-L-valine methyl ester 4-Methyl High Moderate
N-(3,5-dimethylbenzoyl)-L-valine methyl ester 3,5-Dimethyl High High
N-(3,4-dimethoxybenzoyl)-L-valine methyl ester 3,4-Dimethoxy Low Low

Role of Valine Side Chain and Stereochemistry

The valine residue itself is a cornerstone of the molecule's activity, with both its isopropyl side chain and its stereochemical configuration being critical determinants of biological function.

The stereochemistry at the alpha-carbon of the amino acid is paramount. In studies of N-benzoyl amino esters, a change in the stereochemistry from the natural L-configuration to the D-configuration has been shown to enhance inhibitory properties. scielo.org.mx For example, N-benzoyl-D-valine methyl ester displayed remarkable antifungal activity against both A. fumigatus and F. temperatum, outperforming its L-enantiomer in some assays. scielo.org.mxscielo.org.mx This suggests that the spatial orientation of the isopropyl side chain and the carboxyl/ester group relative to the N-acyl group is crucial for optimal interaction with the biological target, which, in this case, was predicted to be fungal chitinase. scielo.org.mx

The branched, hydrophobic isopropyl side chain of valine is also essential. The hydrophobic character of amino acid side chains in N-acyl derivatives often correlates with their biological activity. nih.gov The replacement of valine with amino acids that have smaller hydrophobic groups, such as alanine (B10760859) or glycine (B1666218), typically leads to a significant decrease or complete loss of activity in many bioactive peptides and derivatives. nih.gov This underscores the importance of the bulk and lipophilicity of the valine side chain for creating effective hydrophobic interactions within the binding site of a target protein or enzyme. In the context of N-acyl amino acids, the valine side chain, along with those of other branched-chain amino acids like leucine (B10760876) and isoleucine, helps define cores of stability in proteins. nih.gov

Modifications to the valine side chain itself, while not extensively documented for this compound, represent a logical step in SAR studies. Altering the size or branching of the alkyl group could fine-tune the hydrophobic interactions and steric fit within a biological target.

Table 2: Influence of Valine Stereochemistry on Antifungal Activity

Compound Stereochemistry Antifungal Activity
N-Benzoyl-L-valine methyl ester L Moderate
N-Benzoyl-D-valine methyl ester D High

Influence of Linking Chains and Functional Groups

The linking amide bond and the terminal carboxylic acid of N-acyl amino acids are not merely passive connectors but are functional groups that actively contribute to the molecule's properties and interactions.

The carboxylic acid group is a primary site for modification. Studies on N-benzoyl amino acid derivatives have demonstrated that converting the carboxylic acid to a methyl ester can dramatically increase potency, particularly antifungal activity. scielo.org.mx While N-benzoyl amino acids were largely inactive at the tested concentrations, their corresponding methyl esters were potent antifungal agents. scielo.org.mxscielo.org.mx This suggests that masking the polar, negatively charged carboxylate group with a more lipophilic ester group enhances membrane permeability and/or improves binding affinity to the target.

The amide linker itself is also critical. Modifications to this linker, such as altering its length or rigidity, can have profound effects on biological activity. While not directly studied on this compound, research on more complex molecules like STAT3 inhibitors and antibody-drug conjugates (ADCs) shows that the linker's nature influences stability, cell permeability, and proper positioning of the active moieties. nih.govnih.gov For instance, replacing a flexible glycine linker with a more constrained proline-based linker improved the inhibitory activity of certain STAT3 inhibitors. nih.gov In ADCs, the stability of the linker in plasma is crucial, and peptide linkers like valine-citrulline are designed to be stable in circulation but cleaved by specific enzymes within target cells. nih.gov

These principles suggest that modifying the structure of this compound by, for example, extending the acyl chain (e.g., N-(4-hydroxy-phenylacetyl)valine) or altering the amide bond could yield derivatives with different pharmacokinetic and pharmacodynamic profiles.

Comparative Analysis with Other N-Acyl Amino Acids

Comparing this compound with derivatives containing different amino acids provides a broader understanding of the role of the amino acid side chain in determining biological specificity and potency. The hydrophobic and structural characteristics of the amino acid are key.

In studies of N-benzoyl amino esters, derivatives of valine, tryptophan, and isoleucine showed good antifungal activity, whereas derivatives of other amino acids were less effective. scielo.org.mx This highlights that the size, shape, and hydrophobicity of the amino acid side chain are critical for activity. Valine derivatives were among the most active against A. fumigatus. scielo.org.mx

The importance of the amino acid component is also evident in other classes of bioactive molecules. In the development of STAT3 inhibitors, replacing a glycine linker with an alanine or proline linker led to analogues with improved potency. nih.gov This demonstrates that even a subtle change, like the addition of a methyl group (glycine to alanine), can significantly impact biological activity by altering the conformational flexibility and hydrophobic interactions of the linker.

When comparing the free branched-chain amino acids, leucine and isoleucine were found to lower postprandial blood glucose, partly by slowing gastric emptying, while valine did not have this effect, possibly due to its stimulation of glucagon. nih.gov Although this relates to the free amino acids, it illustrates that even closely related structures can have distinct biological activities. Therefore, it is highly probable that N-(4-hydroxybenzoyl) derivatives of leucine and isoleucine would exhibit different biological profiles compared to this compound due to the differing nature of their respective side chains.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
N-Benzoyl-L-valine methyl ester
N-(4-methylbenzoyl)-L-valine methyl ester
N-(3,5-dimethylbenzoyl)-L-valine methyl ester
N-(3,4-dimethoxybenzoyl)-L-valine methyl ester
N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine
N-Benzoyl-D-valine methyl ester
Valine
Glycine
Alanine
Leucine
Isoleucine
Tryptophan
N-(4-hydroxybenzoyl)taurine
N-benzoyl amino acids
N-benzoyl amino esters

Metabolic Pathways and Biotransformation Non Clinical Focus

Potential Hydrolysis of Amide Bond

The initial and crucial step in the metabolism of N-(4-hydroxybenzoyl)valine is the anticipated hydrolysis of the amide bond that links the 4-hydroxybenzoyl moiety to the valine residue. This cleavage would yield two separate molecules: 4-hydroxybenzoic acid and the essential amino acid valine. This reaction is a common metabolic pathway for N-acylated amino acids and is generally catalyzed by a class of enzymes known as amidases or acylases. While specific enzymes responsible for the hydrolysis of this compound have not been explicitly identified in non-clinical studies, the widespread presence of these enzymes in various organisms suggests a high likelihood of this metabolic route.

The hydrolysis would be a critical event, as it liberates the individual components, each of which then enters its own distinct metabolic pathway.

Role of the Valine Moiety in Catabolic Processes

Once freed from the parent compound, the valine moiety is expected to undergo catabolism through well-established pathways for branched-chain amino acids (BCAAs). Valine is an essential amino acid, and its breakdown serves as a source of energy and biosynthetic precursors. The catabolism of valine primarily occurs in tissues such as the liver and skeletal muscle. numberanalytics.com

The process begins with the removal of the amino group via transamination, a reaction catalyzed by branched-chain aminotransferases (BCATs). numberanalytics.com This step converts valine into its corresponding α-keto acid, α-ketoisovalerate. Subsequently, the branched-chain α-keto acid dehydrogenase (BCKD) complex catalyzes the oxidative decarboxylation of α-ketoisovalerate to form isobutyryl-CoA. wikipedia.orgontosight.ai

This intermediate then undergoes a series of enzymatic reactions, including oxidation, to eventually be converted into succinyl-CoA. numberanalytics.comwikipedia.orgontosight.ai Succinyl-CoA is a key intermediate in the citric acid cycle (Krebs cycle), and its formation allows the carbon skeleton of valine to be utilized for energy production in the form of ATP. numberanalytics.com

In certain microorganisms, such as Streptomyces, the catabolism of valine can also provide precursors for the biosynthesis of other complex molecules, such as macrolide antibiotics. nih.gov This highlights the diverse metabolic roles that the valine moiety can play following its release from this compound.

Table 1: Key Steps in Valine Catabolism

StepReactantKey Enzyme(s)ProductMetabolic Significance
TransaminationValineBranched-chain aminotransferase (BCAT)α-KetoisovalerateRemoval of the amino group
Oxidative Decarboxylationα-KetoisovalerateBranched-chain α-keto acid dehydrogenase (BCKD) complexIsobutyryl-CoACommitment to catabolic pathway
Further OxidationIsobutyryl-CoAVarious dehydrogenases and other enzymesSuccinyl-CoAEntry into the citric acid cycle for energy production

Biotransformation of Hydroxybenzoyl Moiety

The 4-hydroxybenzoyl moiety, released upon amide bond hydrolysis, is essentially 4-hydroxybenzoic acid. This compound is a well-known phenolic acid, and its biotransformation has been studied in various systems. The metabolic fate of 4-hydroxybenzoic acid can vary depending on the organism and the specific enzymatic machinery present.

In many organisms, 4-hydroxybenzoic acid can undergo further hydroxylation, followed by ring cleavage, a common strategy for the degradation of aromatic compounds. For instance, in soil bacteria like Pseudomonas, similar chlorinated aromatic compounds are broken down into intermediates that can enter central metabolic pathways. nih.gov

Another potential metabolic route for 4-hydroxybenzoic acid is conjugation. This process involves the attachment of another molecule, such as a sugar or a sulfate (B86663) group, to the hydroxyl group. Conjugation increases the water solubility of the compound, facilitating its excretion. While specific conjugation reactions for 4-hydroxybenzoic acid derived from this compound are not documented, it represents a common detoxification pathway for phenolic compounds in many organisms.

Recent advances in biotransformation studies have highlighted the diverse ways in which complex molecules are metabolized, often involving a combination of cleavage, modification, and conjugation reactions to facilitate clearance and reduce potential toxicity. nih.gov

Computational Chemistry and Molecular Modeling

Ligand-Target Docking Simulations for Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as N-(4-hydroxybenzoyl)valine, and a protein target, like hemoglobin.

Despite the identification of this compound as a hemoglobin adduct, there are no specific ligand-target docking simulation studies in the scientific literature that detail the binding interactions, predict binding energies, or identify key interacting amino acid residues for this compound with hemoglobin or any other biological target. Such studies would be valuable to further understand the stability and formation mechanism of the observed adduct.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. For this compound, MD simulations could offer insights into its conformational flexibility, both as a free molecule and when adducted to a protein like hemoglobin. This analysis helps in understanding the structural impact of the adduct on the protein's dynamics and function.

Currently, there are no published research articles that present findings from molecular dynamics simulations performed specifically on this compound or its hemoglobin adduct.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are used to investigate the electronic structure and properties of molecules. These methods can determine various molecular properties such as charge distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential. For this compound, these calculations could elucidate its reactivity and the nature of the covalent bond formed with the N-terminal valine of hemoglobin.

A thorough search of scientific databases indicates that no studies have been published detailing the quantum chemical properties of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. Developing a QSAR model requires a dataset of structurally related compounds with measured biological activity.

As research on this compound has been limited to its identification and quantification, there is no available dataset of biological activities for a series of analogs. Consequently, no QSAR models have been developed or reported for this compound.

Applications in Chemical Biology and Research Tools

Use as Synthetic Intermediates for Complex Molecule Synthesis

While not a universally common starting material, the structure of N-(4-hydroxybenzoyl)valine makes it a valuable intermediate for synthesizing more complex molecules, particularly heterocyclic systems and peptide derivatives. N-acyl amino acids are recognized as useful building blocks in organic and medicinal chemistry. mdpi.comnih.gov

The true potential of this compound as an intermediate is highlighted by research on structurally analogous compounds. For instance, studies on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, which shares the N-benzoyl-valine core, have shown that this molecule can undergo intramolecular cyclodehydration. mdpi.com This reaction converts the N-acyl amino acid into a 2-substituted-4-isopropyl-4H-1,3-oxazol-5-one. mdpi.com These oxazolone (B7731731) rings are themselves important scaffolds in medicinal chemistry, known for their diverse biological activities. mdpi.com This demonstrates a clear pathway where an N-benzoyl-valine derivative serves as a direct precursor to a different, more complex heterocyclic system.

Furthermore, N-benzoyl-L-valine is generally recognized as a building block in peptide synthesis and as an intermediate in the production of pharmaceuticals. ontosight.ai The synthesis of N-alkyl amino acids, for which N-acylated precursors can be relevant, is a key strategy in designing peptides with improved properties like enhanced membrane permeability and stability. monash.edu The presence of the reactive phenolic hydroxyl group on the benzoyl moiety of this compound offers an additional site for chemical modification, further expanding its potential as an intermediate for creating diverse and complex molecular architectures.

Application as Probes for Biochemical Pathway Elucidation

One of the most direct applications of this compound and its related forms in research is as a chemical probe to identify and understand biochemical pathways, particularly those related to metabolism and toxicology. nih.govacs.orgnih.gov A pivotal discovery in this area was the identification of N-(4-hydroxybenzyl)valine, the reduced form of this compound, as a covalent adduct at the N-terminal valine of hemoglobin in human blood. nih.govnih.govnih.gov

Hemoglobin adducts are widely used as biomarkers because the protein is abundant in blood and relatively long-lived, allowing it to accumulate modifications from reactive molecules over time. nih.govresearchgate.net The detection of the N-(4-hydroxybenzyl)valine adduct serves as a stable marker, providing a historical record of exposure to its precursor electrophiles. nih.govacs.org The identification of this specific adduct was achieved through untargeted adductomics, where unknown modifications to hemoglobin are systematically screened. nih.govnih.gov

The process of confirming the adduct's identity and tracing its origins is a clear example of biochemical pathway elucidation:

Initial Detection: An unknown adduct on hemoglobin was detected using mass spectrometry. nih.gov

Structural Confirmation: To confirm the structure, an authentic chemical standard of N-(4-hydroxybenzyl)valine was synthesized for comparison. nih.govnih.gov The mass, retention time on high-performance liquid chromatography (HPLC), and fragmentation patterns of the adduct found in blood were shown to be identical to the synthesized standard, confirming its identity. nih.gov

Precursor Identification: Researchers proposed and tested potential precursor molecules that could form the adduct in the body. Two primary precursors were identified: 4-quinone methide (4-QM) and 4-hydroxybenzaldehyde (B117250) (4-OHBA). nih.govnih.gov Both are electrophilic compounds that can react with the nucleophilic N-terminal valine of hemoglobin. nih.gov 4-hydroxybenzaldehyde, a known flavoring agent and a metabolite of some environmental chemicals, was shown to form a Schiff base with valine, which is then stabilized by reduction in the blood to form the final N-(4-hydroxybenzyl)valine adduct. nih.govwikipedia.org

By measuring the levels of this adduct in blood samples, researchers can quantify in vivo exposure to its parent compounds, providing a valuable tool for toxicology and for understanding the metabolic pathways of environmental and dietary chemicals. nih.govacs.org

Research ApplicationMethodologyKey Findings
Biomarker of Exposure Adductomics, Mass Spectrometry, HPLCN-(4-hydroxybenzyl)valine identified as a hemoglobin adduct in human blood. nih.govnih.gov
Structure Verification Chemical SynthesisAn authentic standard was synthesized to confirm the adduct's structure. nih.gov
Pathway Elucidation In vitro incubation studies4-hydroxybenzaldehyde and 4-quinone methide were identified as precursors. nih.gov

Development as Scaffolds for Novel Chemical Entity Discovery

In medicinal chemistry, a "scaffold" is a core chemical structure upon which various substituents are attached to create a library of new compounds with diverse properties. derpharmachemica.comucl.ac.uk The this compound structure serves as an excellent scaffold for the discovery of novel chemical entities due to the combination of a chiral amino acid, an aromatic ring, and multiple points for chemical diversification. mdpi.comscielo.org.mx

N-acyl amino acids as a class are known to possess a wide range of biological activities, including antimicrobial and anticancer effects. mdpi.comnih.gov Research into derivatives built upon the N-benzoyl-L-valine framework has yielded promising results, demonstrating its utility as a platform for drug discovery.

A key study focused on synthesizing a series of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which are structurally very similar to this compound. mdpi.com These compounds were designed and evaluated as potential antimicrobial and antibiofilm agents. The research demonstrated that modifications could be readily made at several positions on the scaffold to generate a library of new molecules, including N-acyl-α-amino acids, 2-acylamino ketones, and 1,3-oxazoles. mdpi.com This work explicitly validates the use of the N-benzoyl-valine core for generating chemical diversity to identify new biologically active compounds. mdpi.com

Another study reported the synthesis and evaluation of a series of N-benzoyl valine esters and acids for antifungal activity. scielo.org.mx This research found that several derivatives showed significant growth inhibition against fungal strains like Aspergillus fumigatus and Fusarium temperatum. scielo.org.mxscielo.org.mx The findings underscore that the N-benzoyl-valine scaffold can be systematically modified to optimize biological activity. scielo.org.mx

The inherent features of the this compound scaffold make it attractive for medicinal chemistry:

Stereochemistry: The L-valine component introduces a specific 3D stereocenter, which is often crucial for selective interactions with biological targets.

Structural Rigidity and Flexibility: The amide bond provides some rigidity, while the isopropyl and benzoyl groups can orient themselves in various conformations.

Points of Diversification: The phenolic hydroxyl group, the carboxylic acid of valine, and the aromatic ring are all sites where different chemical groups can be added to modulate properties like solubility, lipophilicity, and target binding.

Scaffold FeatureRole in Drug DiscoveryExample of Use
N-Acyl Amino Acid Core Provides a biocompatible base with known biological potential.Derivatives show antimicrobial and antifungal activity. mdpi.comscielo.org.mx
L-Valine Moiety Introduces chirality, essential for specific receptor/enzyme interactions.Used to create novel L-valine-derived analogs. mdpi.com
4-Hydroxybenzoyl Group Offers a site for modification and influences electronic properties and hydrogen bonding.The related 4-[(4-bromophenyl)sulfonyl]phenyl fragment was used to create new bioactive compounds. mdpi.com

Q & A

Q. How is N-(4-hydroxybenzoyl)valine synthesized and characterized in laboratory settings?

  • Methodological Answer : this compound derivatives are synthesized via two primary routes:
  • Small-scale synthesis : Uses 4-quinolinemethanethiol (4-QMP) as a catalyst under controlled reaction conditions to minimize hydrolysis of intermediates.
  • Large-scale synthesis : Reduces water content in the reaction system to prevent hydrolysis of active quinoline carboxamide intermediates.
    Post-synthesis, the compound is purified via HPLC and characterized using LC-MS for molecular weight confirmation and 1H/HSQC NMR for structural elucidation. For example, N-(4-Hydroxybenzyl)valine forms distinct NMR signals (e.g., δ 7.2–6.7 ppm for aromatic protons) .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer : Key techniques include:
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., observed m/z 595.1535 for 4-OHBn-Val-FTH vs. calculated 595.1534) .
  • Nuclear Magnetic Resonance (NMR) : 1H NMR identifies hydrogen environments (e.g., δ 1.0–1.2 ppm for valine methyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity post-purification .

Q. What are the common sources of contamination or artifacts when synthesizing this compound?

  • Methodological Answer :
  • Hydrolysis of intermediates : Excess water in large-scale reactions can hydrolyze quinoline carboxamide intermediates, reducing yield. Mitigated by anhydrous conditions .
  • Byproduct formation : Schiff base intermediates may form if reducing agents (e.g., sodium borohydride) are not fully quenched. Controlled pH (6.5–7.0) minimizes this .

Q. What role does this compound play as a biomarker in toxicological studies?

  • Methodological Answer : It serves as a hemoglobin adduct biomarker for exposure to reactive precursors like 4-quinone methide (4-QM) or 4-hydroxybenzaldehyde (4-OHBA) . Adducts are quantified via the FIRE procedure (Fluorescein Isothiocyanate-based Release and Extraction), followed by HRMS to assess exposure levels in epidemiological studies .

Advanced Research Questions

Q. How do researchers differentiate between this compound adducts formed via Michael addition vs. Schiff base mechanisms?

  • Methodological Answer :
  • Precursor tracking : Isotope-labeled precursors (e.g., deuterated 4-QM or 4-OHBA) are introduced to trace reaction pathways.
  • Kinetic studies : Compare reaction rates under varying pH (Michael addition dominates at pH >7, Schiff base formation at pH <6).
  • Adduct stability assays : Schiff base-derived adducts are less stable under acidic hydrolysis than Michael adducts .

Q. What are the challenges in detecting this compound adducts in hemoglobin, and how are they addressed?

  • Methodological Answer :
  • Low adduct abundance : Requires ultrasensitive HRMS (e.g., Orbitrap ESI-MS with ppm-level accuracy) .
  • Matrix interference : Hemoglobin is digested with pronase to release adducts, followed by solid-phase extraction (SPE) for cleanup .
  • Quantification : Internal standards (e.g., stable isotope-labeled analogs) are spiked into samples to correct for recovery losses .

Q. How can conflicting data on this compound adduct stability be resolved?

  • Methodological Answer :
  • Controlled replication : Standardize reaction conditions (pH, temperature, ionic strength) across labs.
  • Advanced characterization : Use 2D NMR (e.g., HSQC) to confirm adduct conformation and accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) to model degradation pathways .

Q. What computational methods support the structural elucidation of this compound derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Predicts NMR chemical shifts and HRMS fragmentation patterns for validation against experimental data .
  • Molecular docking : Models interactions between adducts and hemoglobin’s N-terminal valine to assess binding affinity .

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